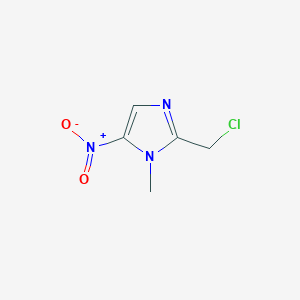
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of CPSP is a topic of ongoing research. One of the challenges in its synthesis is its limited solubility in water. Therefore, developing new methods for the synthesis of CPSP that overcome its limitations is a future direction in this field.Molecular Structure Analysis
The molecular formula of CPSP is C9H11ClN2O2S . The InChI code for CPSP is 1S/C9H11ClN2O2S/c10-9-8 (4-3-5-11-9)15 (13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine plays a role in the synthesis and coordination chemistry, particularly in the formation of ligands for complex chemistry applications. These ligands, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been highlighted for their versatility, allowing the creation of luminescent lanthanide compounds useful for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organocatalysis
Another application involves its use as an organocatalyst. A specific derivative, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, has been utilized for catalyzing asymmetric Michael reactions of cyclohexanone and nitroolefins. This showcases the compound's effectiveness in promoting reactions that yield products with high enantiomeric excess and diastereomeric ratios, beneficial in synthesizing optically active pharmaceuticals and agrochemicals (Syu, Kao, & Lin, 2010).
Pyrrolidine Chemistry
Research on pyrrolidines, a class of compounds including 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, has expanded due to their significant biological activities and industrial applications. Studies have focused on the synthesis of pyrrolidines through reactions that proceed under mild conditions, suggesting that similar methodologies could be applied to synthesize analogs with varied substitutions, potentially useful in developing new pharmaceuticals or agrochemical products (Żmigrodzka et al., 2022).
Advanced Material Synthesis
In the context of advanced material synthesis, 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine derivatives have been explored for preparing optically pure compounds. These compounds have applications in developing new materials with precise optical properties, useful in various industries ranging from pharmaceuticals to electronics (Ruano, Alemán, & Cid, 2006).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine scaffold have been reported to show nanomolar activity against ck1γ and ck1ε .
Mode of Action
It’s suggested that the chiral moiety in pyrrolidine compounds influences kinase inhibition .
Biochemical Pathways
Pyrrolidine compounds have been associated with the ck1γ and ck1ε pathways .
Result of Action
Pyrrolidine compounds have shown nanomolar activity against ck1γ and ck1ε .
Eigenschaften
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRIDNMAGXHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484538 | |
| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
CAS RN |
60597-70-8 | |
| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)


![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)



